Quinolin-7-ylmethanamine
Overview
Description
Quinolin-7-ylmethanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which consists of a quinoline ring attached to a methanamine group. This compound is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-7-ylmethanamine typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method produces quinoline, which can then be further functionalized to obtain this compound.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: Quinolin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-7-ylmethanone.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications in medicinal chemistry .
Scientific Research Applications
Quinolin-7-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antimalarial agent.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-7-ylmethanamine involves its interaction with various molecular targets. In antimicrobial applications, the compound inhibits the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV . This leads to the disruption of bacterial DNA replication and ultimately results in cell death. In antimalarial applications, this compound derivatives inhibit the polymerization of hemozoin, a crucial process for the survival of the malaria parasite .
Comparison with Similar Compounds
Quinolin-7-ylmethanamine can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent, chloroquine has a similar mechanism of action but differs in its chemical structure.
Quinine: Another antimalarial compound, quinine has a different molecular target and is derived from natural sources.
Mefloquine: This compound is used to treat and prevent malaria and has a different side effect profile compared to this compound.
This compound stands out due to its versatility in undergoing various chemical reactions and its potential applications in multiple scientific fields. Its unique structure allows for the synthesis of a wide range of derivatives, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
quinolin-7-ylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJLQQKSKBTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CN)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773092-54-9 | |
Record name | quinolin-7-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.